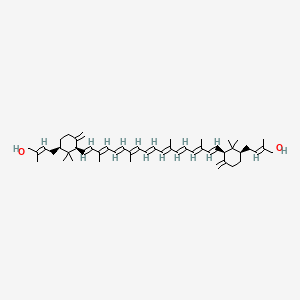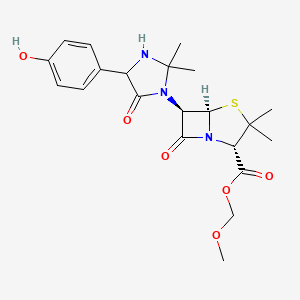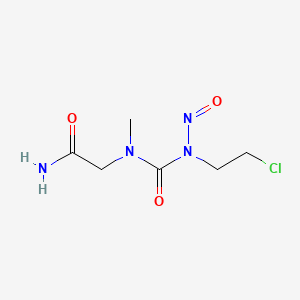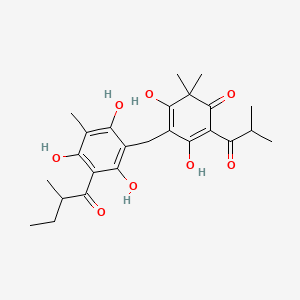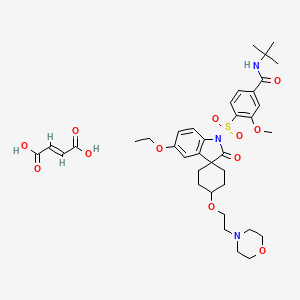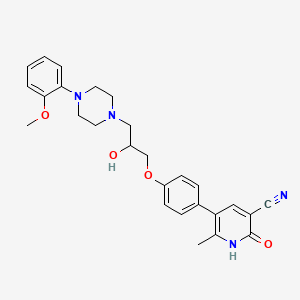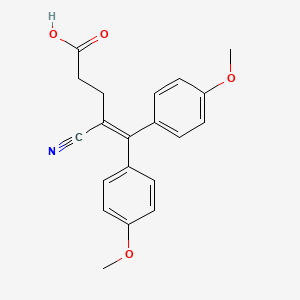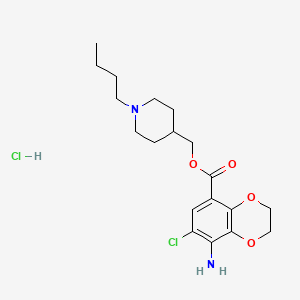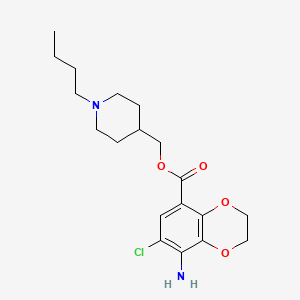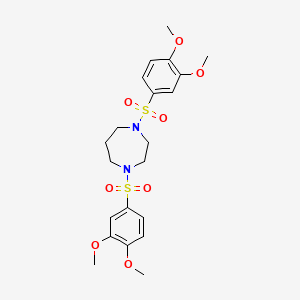
SB-756050
Übersicht
Beschreibung
Diese Verbindung hat sich als vielversprechend in der Behandlung von Typ-2-Diabetes mellitus gezeigt, indem sie den Glukosestoffwechsel und die Energieaufnahme beeinflusst .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von SB-756050 umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid (DMSO) und Reagenzien wie Natriumhydrid (NaH) für Deprotonierungsreaktionen. Der letzte Schritt beinhaltet die Kupplung von Zwischenprodukten unter kontrollierten Temperatur- und pH-Bedingungen, um this compound zu erhalten .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Die Verbindung wird typischerweise mit Techniken wie Umkristallisation und Chromatographie gereinigt .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SB-756050 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents such as dimethyl sulfoxide (DMSO) and reagents like sodium hydride (NaH) for deprotonation reactions. The final step involves the coupling of intermediates under controlled temperature and pH conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is typically purified using techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Arten von Reaktionen
SB-756050 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid (H₂O₂) oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid (NaBH₄) durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid (NaOMe) auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid (H₂O₂) in wässrigem Medium.
Reduktion: Natriumborhydrid (NaBH₄) in Methanol.
Substitution: Natriummethoxid (NaOMe) in Methanol.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte, reduzierte und substituierte Derivate von this compound, die mit Techniken wie Kernresonanzspektroskopie (NMR) und Massenspektrometrie (MS) weiter analysiert werden können .
Wissenschaftliche Forschungsanwendungen
Chemie: Als Modellverbindung zur Untersuchung der Aktivierung von G-Protein-gekoppelten Rezeptoren verwendet.
Biologie: Untersucht wegen seiner Rolle bei der Modulation von Stoffwechselwegen und der Energieaufnahme.
Medizin: Als potenzielles Therapeutikum für Typ-2-Diabetes mellitus und andere Stoffwechselstörungen untersucht.
Industrie: In der Entwicklung neuer Medikamente, die auf G-Protein-gekoppelte Rezeptoren abzielen, eingesetzt
Wirkmechanismus
SB-756050 entfaltet seine Wirkung durch die selektive Aktivierung von TGR5, einem Gallensäure-Rezeptor. Nach der Aktivierung moduliert TGR5 die Freisetzung von Glucagon-like Peptide-1 (GLP-1) und anderen Hormonen, die am Glukosestoffwechsel beteiligt sind. Dies führt zu einer verbesserten Glukosehomöostase und Energieaufnahme. Die beteiligten molekularen Zielstrukturen und Pfade umfassen den cyclischen Adenosinmonophosphat (cAMP)-Signalweg und die Aktivierung der Proteinkinase A (PKA) .
Wirkmechanismus
SB-756050 exerts its effects by selectively activating TGR5, a bile acid receptor. Upon activation, TGR5 modulates the release of glucagon-like peptide-1 (GLP-1) and other hormones involved in glucose metabolism. This leads to improved glucose homeostasis and energy expenditure. The molecular targets and pathways involved include the cyclic adenosine monophosphate (cAMP) signaling pathway and the activation of protein kinase A (PKA) .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
INT-767: Ein dualer Agonist von TGR5 und Farnesoid-X-Rezeptor (FXR).
BAR502: Ein weiterer dualer Agonist von TGR5 und FXR.
Deoxycholsäure: Eine natürlich vorkommende Gallensäure, die TGR5 aktivieren kann
Einzigartigkeit
SB-756050 ist in seiner hohen Selektivität für TGR5 gegenüber anderen Rezeptoren einzigartig, was es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Auswirkungen der TGR5-Aktivierung macht. Im Gegensatz zu dualen Agonisten wie INT-767 und BAR502 aktiviert this compound nicht FXR, was gezieltere Untersuchungen ermöglicht .
Eigenschaften
IUPAC Name |
1,4-bis[(3,4-dimethoxyphenyl)sulfonyl]-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O8S2/c1-28-18-8-6-16(14-20(18)30-3)32(24,25)22-10-5-11-23(13-12-22)33(26,27)17-7-9-19(29-2)21(15-17)31-4/h6-9,14-15H,5,10-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUFPAZNBPFNRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201025986 | |
| Record name | 1,4-Bis[(3,4-dimethoxyphenyl)sulfonyl]-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
447410-57-3 | |
| Record name | SB-756050 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0447410573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Bis[(3,4-dimethoxyphenyl)sulfonyl]-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SB-756050 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3EST236LD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




